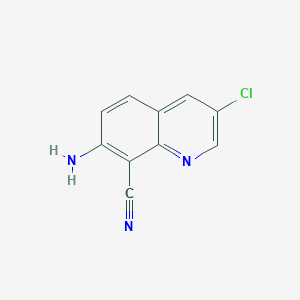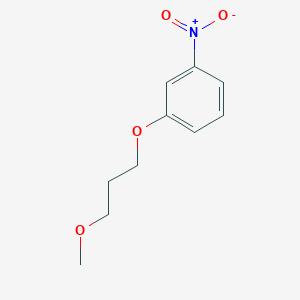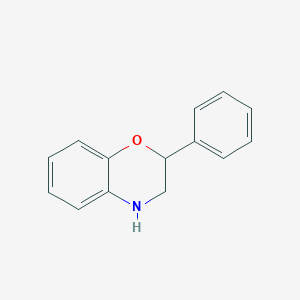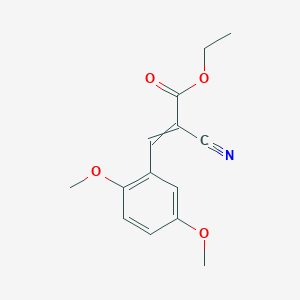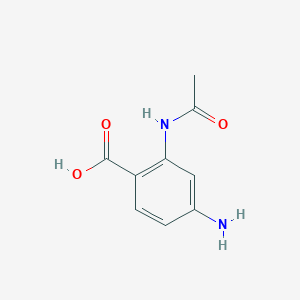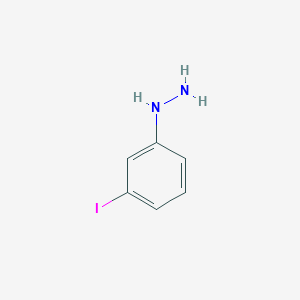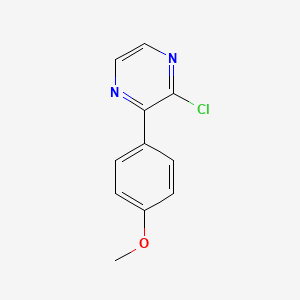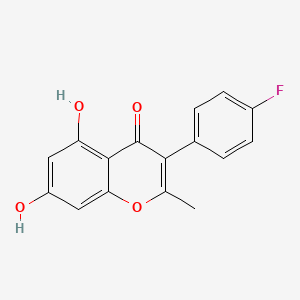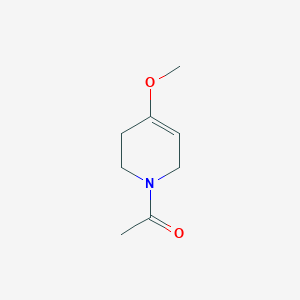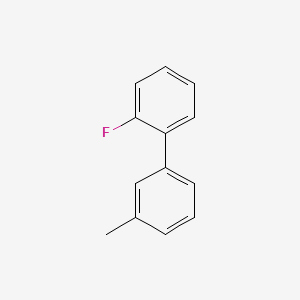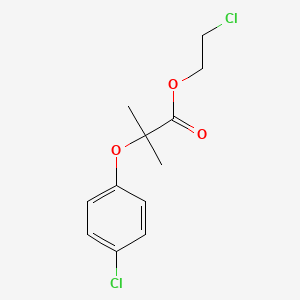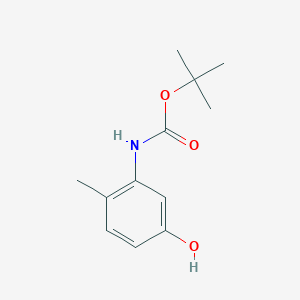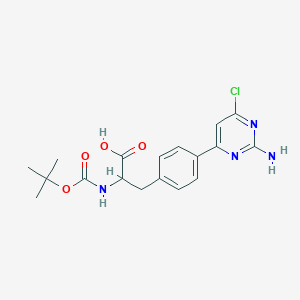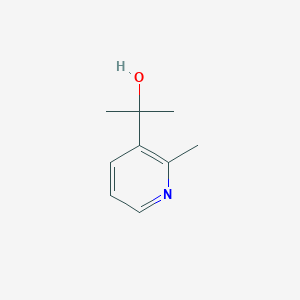![molecular formula C12H19NO3 B8740156 4-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)morpholine CAS No. 54621-20-4](/img/structure/B8740156.png)
4-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)morpholine: is an organic compound with the molecular formula C12H19NO3 and a molecular weight of 225.28416 g/mol . This compound is characterized by the presence of a morpholine ring and a spirocyclic dioxaspirodecane structure, making it a unique and interesting molecule for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)morpholine typically involves the reaction of morpholine with a suitable spirocyclic precursor. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like trifluoromethanesulfonic acid . The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using bulk quantities of reactants. The process may include steps such as distillation and crystallization to purify the final product .
Chemical Reactions Analysis
Types of Reactions: 4-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)morpholine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The morpholine ring can undergo nucleophilic substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, alkyl halides, and other electrophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield morpholine N-oxide derivatives, while substitution reactions can introduce various functional groups onto the morpholine ring .
Scientific Research Applications
Chemistry: In chemistry, 4-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)morpholine is used as a building block for the synthesis of more complex molecules. It is also employed in the development of new catalysts and ligands for various chemical reactions .
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development .
Medicine: In medicine, this compound is investigated for its potential therapeutic applications. It may be used in the design of new pharmaceuticals targeting specific diseases .
Industry: In industrial applications, this compound is used in the production of specialty chemicals, polymers, and other materials. Its unique structure makes it valuable for creating materials with specific properties .
Mechanism of Action
The mechanism of action of 4-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)morpholine involves its interaction with various molecular targets. The compound may bind to specific enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact pathways involved depend on the specific application and the target molecules .
Comparison with Similar Compounds
- 1,4-Dioxaspiro[4.5]dec-7-en-8-yl Trifluoromethanesulfonate
- 1,4-Dioxaspiro[4.5]dec-7-en-8-boronic acid, pinacol ester
- 2-(1,4-Dioxaspiro[4.5]dec-7-en-8-yl)-2-propanol
Uniqueness: 4-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)morpholine stands out due to its unique combination of a morpholine ring and a spirocyclic dioxaspirodecane structure. This combination imparts specific chemical and biological properties that are not found in other similar compounds .
Properties
CAS No. |
54621-20-4 |
|---|---|
Molecular Formula |
C12H19NO3 |
Molecular Weight |
225.28 g/mol |
IUPAC Name |
4-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)morpholine |
InChI |
InChI=1S/C12H19NO3/c1-3-12(15-9-10-16-12)4-2-11(1)13-5-7-14-8-6-13/h1H,2-10H2 |
InChI Key |
ONQFUCBIBXDDFM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CC=C1N3CCOCC3)OCCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


